molecular formula C22H26N2O2 B4832400 N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide

N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide

Cat. No. B4832400
M. Wt: 350.5 g/mol
InChI Key: VPNFMDKUILVWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide, also known as NEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NEB belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide is not fully understood. However, it has been proposed that N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide may exert its effects through the modulation of various neurotransmitters such as dopamine, serotonin, and glutamate. N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has also been shown to interact with various ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects
N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models. N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of using N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide. One potential area of research is the development of N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide-based drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide and its potential applications in the treatment of epilepsy and cancer. Finally, more research is needed to determine the safety and efficacy of N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide in human clinical trials.

Scientific Research Applications

N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has been shown to exhibit various potential therapeutic applications in scientific research. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant effects. N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, N-{5-[(2-ethyl-1-piperidinyl)carbonyl]-2-methylphenyl}benzamide has been shown to have potential applications in the field of cancer research as it has been reported to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[5-(2-ethylpiperidine-1-carbonyl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-3-19-11-7-8-14-24(19)22(26)18-13-12-16(2)20(15-18)23-21(25)17-9-5-4-6-10-17/h4-6,9-10,12-13,15,19H,3,7-8,11,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNFMDKUILVWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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